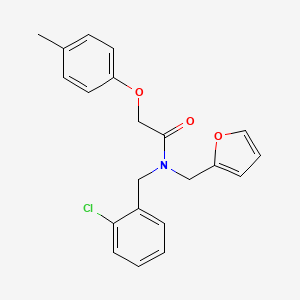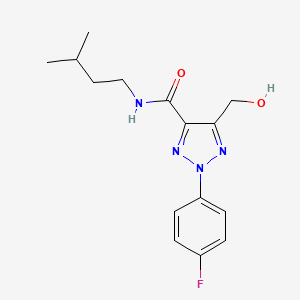![molecular formula C21H23N B11397324 3-(2,2-Diphenylethenyl)-1-azabicyclo[2.2.2]octane](/img/structure/B11397324.png)
3-(2,2-Diphenylethenyl)-1-azabicyclo[2.2.2]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Its cage-like structure consists of a central eight-membered ring with two phenyl groups attached to it.
- DABCO is typically a white crystalline solid with a faint ammonia-like odor .
3-(2,2-Diphenylethenyl)-1-azabicyclo[2.2.2]octane: (DABCO), is a bicyclic nitrogen-containing compound.
Preparation Methods
- DABCO can be synthesized through various methods. One common approach involves the iodocyclization of cyclohexane-containing alkenyl alcohols using molecular iodine in acetonitrile .
- Industrial production methods may vary, but the key step remains the cyclization to form the bicyclic structure.
Chemical Reactions Analysis
- DABCO undergoes several reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and electrophiles (e.g., alkyl halides).
- Major products depend on the specific reaction conditions and substituents present.
Scientific Research Applications
- DABCO finds applications in various fields:
Chemistry: As a catalyst or ligand in organic synthesis.
Biology: Used in the synthesis of bioactive compounds.
Industry: Employed in polymerization reactions and as a stabilizer.
Mechanism of Action
- DABCO’s mechanism of action depends on its specific role (e.g., catalyst, ligand, or drug component).
- It interacts with molecular targets and pathways relevant to its application context.
Comparison with Similar Compounds
- DABCO stands out due to its unique cage-like structure.
- Similar compounds include bicyclo[1.1.1]pentane and bicyclo[2.2.2]octane, which have been explored as bioisosteres for aromatic rings in drug design .
Properties
Molecular Formula |
C21H23N |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
3-(2,2-diphenylethenyl)-1-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C21H23N/c1-3-7-18(8-4-1)21(19-9-5-2-6-10-19)15-20-16-22-13-11-17(20)12-14-22/h1-10,15,17,20H,11-14,16H2 |
InChI Key |
CBSIZSOUIQPMJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-ethoxy-4-(3-methylbutoxy)phenyl]-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11397242.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2,3,4,9-tetramethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl)acetamide](/img/structure/B11397265.png)
![3-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B11397268.png)
![3-(2-hydroxyphenyl)-4-(3-propoxyphenyl)-5-(tetrahydrofuran-2-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11397270.png)
![N-(3,4-dimethylphenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11397271.png)
![N-[4-(dimethylamino)benzyl]-N-(furan-2-ylmethyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11397273.png)
![N-(2-methoxybenzyl)-3-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B11397280.png)
![6-ethyl-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11397282.png)
![N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11397284.png)
![3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B11397287.png)
![3-(1,3-benzodioxol-5-ylmethyl)-6-butyl-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11397290.png)

